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Compound of Interest

Compound Name: Dihydronitidine

Cat. No.: B078294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydronitidine, with the CAS number 13063-06-4, is a benzophenanthridine alkaloid naturally

occurring in plants of the Zanthoxylum genus, notably Zanthoxylum rhoifolium and

Zanthoxylum heitzii.[1] This technical guide provides a comprehensive overview of the known

properties, biological activity, and experimental protocols related to Dihydronitidine, with a

focus on its significant antiplasmodial (antimalarial) activity.

Chemical and Physical Properties
While experimentally determined physical data is limited in publicly accessible literature, a

range of properties for Dihydronitidine have been computationally predicted and are available

through databases such as PubChem. These properties provide valuable insights for

researchers working with this compound.

Table 1: Chemical Identifiers and Computed Properties of Dihydronitidine
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Property Value Source

CAS Number 13063-06-4 [2]

Molecular Formula C₂₁H₁₉NO₄ [2]

Molecular Weight 349.4 g/mol [2]

IUPAC Name

2,3-dimethoxy-12-methyl-13H-

[3][4]benzodioxolo[5,6-

c]phenanthridine

[2]

Synonyms
Nitidine, dihydro-; 5,6-

dihydronitidine; NSC 254666
[2]

XLogP3-AA (LogP) 4.2 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
5 [2]

Rotatable Bond Count 2 [5]

Exact Mass 349.13140809 g/mol [2]

Topological Polar Surface Area 40.2 Å² [2]

Solubility Poorly soluble [5]

Biological Activity: Antiplasmodial Effects
Dihydronitidine has demonstrated potent activity against the malaria parasite, Plasmodium

falciparum. Its efficacy has been evaluated in both the erythrocytic (blood) stage and the

transmission (mosquito) stage of the parasite's lifecycle.

Asexual Erythrocytic Stage Activity
In vitro assays have shown that Dihydronitidine is a highly potent inhibitor of P. falciparum

growth. A key characteristic of its activity is its slow onset of action, requiring a longer exposure

time to achieve maximum efficacy compared to standard antimalarials.[6][7]
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Table 2: In Vitro Antiplasmodial Activity of Dihydronitidine against P. falciparum

Parasite Strain Assay Type IC₅₀ (nM)
Exposure Time
(hours)

Reference

3D7

(chloroquine-

sensitive)

SYBR Green I 25 72 [6]

Transmission-Blocking Activity
Dihydronitidine also exhibits activity against the parasite stages responsible for transmission

from humans to mosquitoes. It has been shown to inhibit the conversion of Plasmodium

berghei (a rodent malaria model) gametocytes into ookinetes, a crucial step in the mosquito

midgut.[6]

Table 3: Transmission-Blocking Activity of Dihydronitidine

Parasite Assay IC₅₀ (µg/mL) Reference

P. berghei
Ookinete Conversion

Assay
0.59 [6]

Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize

the antiplasmodial activity of Dihydronitidine.

In Vitro Antiplasmodial Activity Assay (SYBR Green I
Method)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the

amount of parasite DNA.

Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a

fluorescent signal upon excitation. Since mature red blood cells are anucleated, the

fluorescence intensity is directly proportional to the amount of parasite biomass.
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Protocol:

Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 strain) are maintained in

human erythrocytes (O+ blood) at 2% hematocrit in RPMI 1640 medium supplemented with

Albumax II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a low-oxygen

environment (5% CO₂, 5% O₂, 90% N₂).

Drug Dilution: A stock solution of Dihydronitidine in DMSO is serially diluted in culture

medium to achieve a range of final concentrations.

Assay Setup: In a 96-well plate, 100 µL of synchronized ring-stage parasite culture (1%

parasitemia, 2% hematocrit) is added to wells containing the Dihydronitidine dilutions.

Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow

for parasite maturation and replication.

Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well.

The plate is incubated in the dark at room temperature for 1 hour.

Fluorescence Measurement: The fluorescence is read using a microplate reader with

excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Data Analysis: The IC₅₀ value (the concentration at which 50% of parasite growth is

inhibited) is calculated by plotting the percentage of growth inhibition against the logarithm of

the drug concentration and fitting the data to a sigmoidal dose-response curve.

Transmission-Blocking Assay (Ookinete Conversion
Assay)
This assay assesses the ability of a compound to prevent the development of gametocytes into

mature ookinetes.

Principle:In vitro induction of gametogenesis in P. berghei allows for the microscopic or

fluorescence-based quantification of mature ookinetes. Inhibition of this process indicates

transmission-blocking potential.

Protocol:
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Infection of Mice: Laboratory mice are infected with a GFP-expressing strain of P. berghei.

Gametocyte Collection: On day 3-4 post-infection, blood is collected from the mice via

cardiac puncture.

In Vitro Culture: The infected blood is diluted in ookinete culture medium (RPMI 1640, pH

8.3, supplemented with fetal bovine serum and xanthurenic acid) containing various

concentrations of Dihydronitidine.

Incubation: The culture is incubated at 19°C for 18-24 hours to allow for the transformation of

gametocytes into ookinetes.

Quantification: The number of mature, banana-shaped GFP-expressing ookinetes is counted

relative to the number of female gametes using fluorescence microscopy.

Data Analysis: The percentage of inhibition of ookinete conversion is calculated for each

drug concentration, and the IC₅₀ value is determined.

Mechanism of Action (Hypothesized)
The precise molecular mechanism of Dihydronitidine's slow-acting antiplasmodial activity has

not been fully elucidated. However, based on its structural similarity to other

benzophenanthridine alkaloids like nitidine, a plausible mechanism involves the targeting of

parasitic nucleic acids and related enzymes.[8] These compounds are known to be DNA

intercalators and inhibitors of topoisomerase enzymes, which are essential for DNA replication

and repair. Disruption of these processes would lead to a slow-kill phenotype, consistent with

the observed activity of Dihydronitidine.

Another study investigating the anticancer properties of Dihydronitidine found that it

specifically accumulates in cytosolic organelles, not the nucleus, and induces apoptosis.[9] This

suggests a potential alternative or additional mechanism targeting parasite organelles, which

warrants further investigation in the context of malaria.

Visualizations
The following diagrams illustrate the experimental workflow for assessing Dihydronitidine's

activity and a hypothesized mechanism of action for its class of compounds.
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Experimental Workflow for Dihydronitidine Bioactivity Assessment
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Hypothesized Mechanism of Action for Benzophenanthridine Alkaloids
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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